molecular formula C9H12O2S B11957335 9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide CAS No. 20452-34-0

9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide

Cat. No.: B11957335
CAS No.: 20452-34-0
M. Wt: 184.26 g/mol
InChI Key: DYRFBPGKOLFAMZ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide is a unique organic compound with the molecular formula C9H12O2S and a molecular weight of 184.259 g/mol . This compound is characterized by its bicyclic structure containing a sulfur atom and two oxygen atoms, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 9-thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the cyclization of appropriate dienes with sulfur-containing reagents, followed by oxidation to introduce the dioxide functionality . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

9-Thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

9-Thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide can be compared with other sulfur-containing bicyclic compounds, such as:

  • 9-Thiabicyclo[4.2.1]nona-2,4-diene 9,9-dioxide
  • 9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide
  • 9-Thiabicyclo[4.2.1]nonane 9,9-dioxide

These compounds share similar structural features but differ in their ring sizes and the positions of double bonds. The unique structure of 9-thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide gives it distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

20452-34-0

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

(6Z)-9λ6-thiabicyclo[6.2.0]deca-1(8),6-diene 9,9-dioxide

InChI

InChI=1S/C9H12O2S/c10-12(11)7-8-5-3-1-2-4-6-9(8)12/h4,6H,1-3,5,7H2/b6-4-

InChI Key

DYRFBPGKOLFAMZ-XQRVVYSFSA-N

Isomeric SMILES

C1CCC2=C(/C=C\C1)S(=O)(=O)C2

Canonical SMILES

C1CCC2=C(C=CC1)S(=O)(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.